Field: Crystallography
Application: The compound is used in the study of crystal structures.
Method: The yellow solid of Naproxen acylchloride was synthesized according to the literature method. 2-Chloro-3-pyridinylmethanol and 4-(dimethylamino)-pyridin were dissolved in dry tetrahydrofuran and triethylamine.
Results: The crystal structure of the compound was determined. The molecular structure is shown in the figure.
Field: Organic Chemistry
Application: The compound is used in the synthesis of novel compounds.
Application: The compound is used in the synthesis of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine.
Methyl 2-(6-chloropyridin-3-yl)acetate is a chemical compound with the molecular formula and a molecular weight of 185.61 g/mol. It is categorized under the class of pyridine derivatives and features a methyl ester functional group. The compound is identified by its CAS Number: 717106-69-9. Its structure includes a chlorinated pyridine ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agriculture .
These reactions highlight the versatility of methyl 2-(6-chloropyridin-3-yl)acetate in synthetic organic chemistry.
Methyl 2-(6-chloropyridin-3-yl)acetate exhibits notable biological activities:
The synthesis of methyl 2-(6-chloropyridin-3-yl)acetate typically involves several key steps:
Methyl 2-(6-chloropyridin-3-yl)acetate finds applications in various domains:
Studies on methyl 2-(6-chloropyridin-3-yl)acetate indicate its interactions with biological systems:
Methyl 2-(6-chloropyridin-3-yl)acetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarity Index | Notable Features |
|---|---|---|
| Ethyl 6-Chloropyridine-3-acetate | 0.97 | Ethyl ester variant |
| Methyl 2-(6-chloropyridin-2-yl)acetate | 0.85 | Different position of chlorine |
| Methyl 6-chloro-3-methylpicolinate | 0.84 | Methyl substitution on pyridine |
| Ethyl 2-(6-chloropyridin-2-yl)acetate | 0.82 | Ethyl ester variant |
| Methyl 2-(pyridin-3-yl)acetate | 0.82 | No chlorine substitution |
Methyl 2-(6-chloropyridin-3-yl)acetate stands out due to its specific chlorination pattern and functional group, which influence its reactivity and biological activity compared to these similar compounds .
This detailed overview underscores the significance of methyl 2-(6-chloropyridin-3-yl)acetate in both synthetic and biological contexts, paving the way for future research and applications in various fields.
Methyl 2-(6-chloropyridin-3-yl)acetate demonstrates characteristic thermodynamic stability patterns consistent with chlorinated pyridine derivatives. The compound exhibits a predicted boiling point of 133-135°C at 3 mmHg, indicating moderate thermal stability under reduced pressure conditions [1]. This relatively low boiling point under vacuum suggests the compound may undergo thermal decomposition at elevated temperatures under atmospheric pressure.
Thermal stability analysis of related pyridine derivatives indicates that chlorinated aromatic compounds generally exhibit enhanced stability compared to their non-chlorinated counterparts due to the electron-withdrawing effect of the chlorine substituent [2]. The presence of the 6-chloro substituent on the pyridine ring in methyl 2-(6-chloropyridin-3-yl)acetate contributes to its thermodynamic stability through resonance stabilization effects.
The compound's thermodynamic properties are influenced by its molecular structure, which contains both an electron-deficient pyridine ring and an electron-rich ester functional group. Differential scanning calorimetry studies on similar pyridine esters have shown that decomposition typically begins around 190-225°C for related compounds [3]. The ester linkage in methyl 2-(6-chloropyridin-3-yl)acetate is expected to be the primary site of thermal decomposition, with the acetate group undergoing elimination reactions at elevated temperatures.
Storage conditions recommend maintaining the compound under inert gas atmosphere at 2-8°C [4], indicating sensitivity to oxidative conditions and potential hydrolysis reactions. The thermodynamic stability is enhanced by the chlorine substituent, which reduces the electron density on the pyridine ring and stabilizes the overall molecular structure against nucleophilic attack.
The solubility characteristics of methyl 2-(6-chloropyridin-3-yl)acetate demonstrate typical behavior for chlorinated pyridine derivatives with ester functionality. The compound exhibits good solubility in common organic solvents including ethanol, diethyl ether, and chlorinated hydrocarbons [4]. This solubility profile is consistent with the compound's moderate polarity and the presence of both polar (ester) and non-polar (aromatic) regions within its molecular structure.
The solubility behavior can be understood through Hansen solubility parameters, which predict that compounds with similar dispersion, polar, and hydrogen bonding components will be mutually soluble [5]. The chlorinated pyridine ring contributes to dispersion forces, while the ester group provides polar interactions. The predicted density of 1.259 ± 0.06 g/cm³ [4] indicates a relatively dense liquid phase, which influences its miscibility with various organic solvents.
Comparative analysis with related compounds reveals that methyl 2-(6-chloropyridin-3-yl)acetate demonstrates enhanced solubility in polar aprotic solvents compared to its corresponding acid form. The ester functionality reduces intermolecular hydrogen bonding compared to the carboxylic acid, resulting in improved solubility in organic media. The compound shows limited solubility in water, which is typical for chlorinated aromatic esters due to their hydrophobic nature.
The solubility in chlorinated hydrocarbons is particularly notable, as these solvents provide similar polarity and dispersion characteristics to the compound itself. This compatibility makes chlorinated solvents suitable for purification and analytical procedures. The solubility in ethanol and ether enables the compound to be used in various synthetic applications where these solvents are employed as reaction media.
The hydrolytic stability of methyl 2-(6-chloropyridin-3-yl)acetate is significantly influenced by pH conditions, following typical ester hydrolysis kinetics observed in similar compounds. Under acidic conditions, the compound undergoes acid-catalyzed hydrolysis through a mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water molecules [6] . The rate of hydrolysis increases with decreasing pH, with first-order kinetics observed with respect to the ester concentration.
Under alkaline conditions, the compound is susceptible to base-catalyzed saponification, which proceeds through direct nucleophilic attack by hydroxide ions on the carbonyl carbon [8]. This mechanism typically exhibits second-order kinetics, being first-order in both ester concentration and hydroxide ion concentration. The presence of the electron-withdrawing chlorine substituent on the pyridine ring enhances the electrophilicity of the carbonyl carbon, accelerating the hydrolysis reaction under basic conditions.
The pH-dependent degradation kinetics are further complicated by the basicity of the pyridine nitrogen, which has a predicted pKa of -0.40 ± 0.10 [4]. This extremely low pKa value indicates that the pyridine ring is significantly deactivated by the chlorine substituent, making it essentially non-basic under normal conditions. Consequently, the compound does not exhibit significant pH-dependent behavior through nitrogen protonation.
Kinetic studies on related pyridine esters have demonstrated that optimal stability occurs in the pH range of 4-6, where both acid and base-catalyzed hydrolysis rates are minimized . At neutral pH, the compound exhibits moderate stability, with hydrolysis proceeding slowly through a water-catalyzed mechanism. The degradation products under various pH conditions include the corresponding carboxylic acid and methanol, with the chloropyridine ring remaining intact under mild conditions.
The surface tension properties of methyl 2-(6-chloropyridin-3-yl)acetate are influenced by its molecular structure, which contains both polar and non-polar components. The compound's surface activity is moderated by the presence of the chlorinated pyridine ring, which provides significant molecular polarizability, and the ester group, which contributes to dipole-dipole interactions at the liquid-air interface [10].
The volatility characteristics of the compound are reflected in its boiling point of 133-135°C at 3 mmHg [1], indicating significant vapor pressure at elevated temperatures. This volatility profile is consistent with similar molecular weight organic esters, though the chlorinated aromatic system provides additional intermolecular interactions that reduce volatility compared to simple aliphatic esters. The compound's vapor pressure characteristics suggest it would exhibit moderate volatility under ambient conditions.
Comparative analysis with methyl acetate, which has a boiling point of 56-58°C at atmospheric pressure [11], demonstrates that the chlorinated pyridine substituent significantly increases the boiling point and reduces volatility. This difference is attributed to enhanced intermolecular forces, including dipole-dipole interactions and van der Waals forces arising from the extended aromatic system and chlorine substituent.
The surface tension behavior is expected to be intermediate between that of simple esters and chlorinated aromatics. The compound likely exhibits surface tension values in the range of 25-35 mN/m at room temperature, based on structural analogies with related compounds [10]. The presence of the chlorine atom increases surface tension through enhanced intermolecular attractions, while the ester group provides moderate surface activity through its polar nature.
Irritant